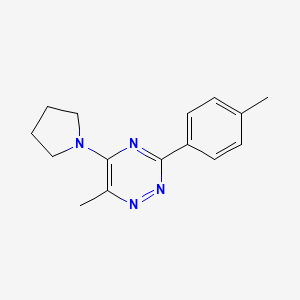

6-Methyl-3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine

Description

6-Methyl-3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Properties

IUPAC Name |

6-methyl-3-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c1-11-5-7-13(8-6-11)14-16-15(12(2)17-18-14)19-9-3-4-10-19/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNBJOKJQYABOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with 1-pyrrolidinecarboxaldehyde and a suitable nitrile to form the triazine ring through a cyclization reaction. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The triazine ring can undergo substitution reactions where one of the substituents is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Halogens, nucleophiles; reactions may require catalysts and specific solvents depending on the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted triazines with different functional groups.

Scientific Research Applications

6-Methyl-3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Studies focus on its interaction with biological targets and its efficacy in various assays.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Research includes its use in drug design and development for treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers, coatings, and catalysts. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes.

Comparison with Similar Compounds

Similar Compounds

6-Methyl-3-(4-methylphenyl)-1,2,4-triazine: Lacks the pyrrolidinyl group, which may affect its reactivity and biological activity.

3-(4-Methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine: Lacks the methyl group on the triazine ring, potentially altering its chemical properties.

6-Methyl-5-(1-pyrrolidinyl)-1,2,4-triazine: Lacks the 4-methylphenyl group, which may influence its stability and interactions.

Uniqueness

6-Methyl-3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine is unique due to the presence of all three substituents (methyl, 4-methylphenyl, and pyrrolidinyl) on the triazine ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Chemical Properties:

- Molecular Formula: C15H18N4

- Molar Mass: 254.33 g/mol

- CAS Number: 339013-30-8

6-Methyl-3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine is a compound belonging to the triazine class, which has garnered attention for its diverse biological activities, particularly in the context of cancer research.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of triazine derivatives, including this compound. The compound's structure suggests it may interact with various cellular pathways involved in cancer progression.

Key Findings:

- Cytotoxicity: In vitro assays have shown that triazine derivatives exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .

- Mechanisms of Action: The mechanisms underlying the anticancer activity often involve apoptosis induction through caspase activation and modulation of key signaling pathways such as NF-κB and p53 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Methyl Groups: The presence of methyl groups on the phenyl ring enhances lipophilicity, potentially improving cellular uptake.

- Pyrrolidine Substitution: The pyrrolidine moiety may contribute to receptor binding affinity and selectivity for cancer-related targets.

Comparative Biological Activity Table

| Compound Name | IC50 (μM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | Breast Cancer (MCF-7) | Apoptosis via caspase activation |

| Pyrazolo[4,3-e][1,2,4]triazines | 0.20 | Lung Cancer (A549) | PI3K/mTOR inhibition |

| Sulphonamide Derivatives | 0.25 | Breast Cancer (MDA-MB-231) | NF-κB suppression |

Study 1: Anticancer Activity Assessment

A study focused on synthesizing novel triazine derivatives reported that modifications similar to those found in this compound led to enhanced anticancer properties. The results indicated that these compounds significantly increased apoptosis in cancer cell lines while sparing normal cells .

Study 2: Mechanistic Insights

Another investigation revealed that certain triazine derivatives activate autophagy pathways alongside apoptosis. The study utilized Western blot analysis to demonstrate the upregulation of autophagy markers such as beclin-1 and downregulation of mTOR . This dual mechanism may provide a therapeutic strategy for overcoming resistance in cancer treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.